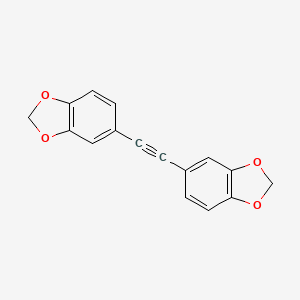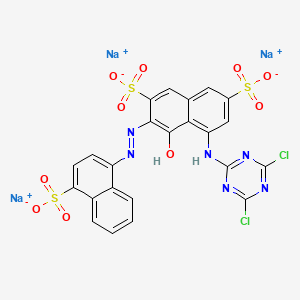
5-Undecen-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Undecen-3-yne is an organic compound with the molecular formula C11H18 and a molecular weight of 150.2606 . It is characterized by the presence of both an alkyne and an alkene functional group within its structure, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecen-3-yne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Undecen-3-yne undergoes various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or ketones.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and alkynes.
Applications De Recherche Scientifique
5-Undecen-3-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decyne: An alkyne with a similar carbon chain length but lacking the alkene group.
1-Undecene: An alkene with a similar carbon chain length but lacking the alkyne group.
5-Decen-1-yne: A compound with both alkyne and alkene groups but with a different position of the functional groups.
Uniqueness
5-Undecen-3-yne is unique due to the specific positioning of its alkyne and alkene groups, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to compounds with only one type of unsaturation.
Propriétés
| 74744-31-3 | |
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
(E)-undec-5-en-3-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h10-11H,3-5,7,9H2,1-2H3/b11-10+ |
Clé InChI |
HKGRHUQPBWLCLA-ZHACJKMWSA-N |
SMILES isomérique |
CCCCC/C=C/C#CCC |
SMILES canonique |
CCCCCC=CC#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)

